molecular formula C20H26O2 B12755083 17alpha-Vinylestradiol CAS No. 7678-95-7

17alpha-Vinylestradiol

Cat. No.: B12755083
CAS No.: 7678-95-7
M. Wt: 298.4 g/mol
InChI Key: XHJMDTAEPZXEKG-SLHNCBLASA-N
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Description

17alpha-Vinylestradiol is a synthetic estrogenic compound that is structurally related to estradiol. It is characterized by the presence of a vinyl group at the 17-alpha position of the steroid nucleus. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Vinylestradiol typically involves the introduction of a vinyl group at the 17-alpha position of estradiol. One common method includes the use of vinyl magnesium bromide in a Grignard reaction with estrone, followed by reduction to yield this compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 17alpha-Vinylestradiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

17alpha-Vinylestradiol has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of vinyl-substituted steroids.

    Biology: Investigated for its estrogenic activity and potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 17alpha-Vinylestradiol involves binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction can modulate various physiological processes, including cell growth, differentiation, and metabolism. The compound’s unique structure allows it to interact with estrogen receptors in a manner distinct from other estrogens, potentially offering specific therapeutic benefits.

Comparison with Similar Compounds

    17beta-Estradiol: The natural form of estradiol with high estrogenic activity.

    17alpha-Estradiol: A stereoisomer with reduced estrogenic activity compared to 17beta-Estradiol.

    17alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness of 17alpha-Vinylestradiol: this compound is unique due to the presence of the vinyl group at the 17-alpha position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity to estrogen receptors, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

7678-95-7

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethenyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,5,7,12,16-18,21-22H,1,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

XHJMDTAEPZXEKG-SLHNCBLASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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